1-(4-Chloropyridin-2-YL)cyclopropanamine
Overview
Description
Molecular Structure Analysis
The molecule contains a total of 21 bonds. There are 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .
Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Chloropyridin-2-YL)cyclopropanamine” is 168.62 g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available.
Scientific Research Applications
Synthesis and Biological Applications
Herbicidal and Fungicidal Activities : Cyclopropanecarboxylic acid derivatives, including those related to 1-(4-Chloropyridin-2-yl)cyclopropanamine, have shown promising herbicidal and fungicidal activities. Specifically, compounds synthesized from cyclopropanecarboxylic acid demonstrated excellent herbicidal and fungicidal effects in preliminary biological tests (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).
Insecticidal Activity : Dihydropiperazine neonicotinoid compounds, closely related to the chemical structure of interest, have shown to be effective insecticides. These compounds utilize a bioisosteric replacement strategy to achieve their insecticidal activity, highlighting the potential of cyclopropanamine derivatives in developing new pesticides (J. Samaritoni, D. Demeter, J. Gifford, G. B. Watson, M. Kempe, T. Bruce, 2003).
Antimicrobial and Nematicidal Activities : Polysubstituted cyclopropane derivatives synthesized through a one-pot tandem reaction have been evaluated for antimicrobial and nematicidal activities. Certain derivatives showed significant activity against bacterial and fungal strains, as well as nematicidal properties, demonstrating the compound's versatility in addressing various biological targets (Janardhan Banothu, S. Basavoju, Rajitha Bavantula, 2015).
Material Science and Chemical Synthesis
Synthesis of Heterocyclic Compounds : Research on the synthesis of various heterocyclic compounds, such as imidazo[1,2-a]pyridines, has been carried out using 2-chloropyridines, indicating the role of chloropyridine derivatives in the preparation of complex heterocyclic structures. These compounds are important in medicinal chemistry and materials science (Frédéric Vuillermet, Joanick Bourret, G. Pelletier, 2020).
Ultrasound-Assisted Synthesis : The use of ultrasound irradiation has been explored in the synthesis of indolizine and bis-indolizine derivatives from pyridinium ylides. This method demonstrates an innovative approach to chemical synthesis, potentially offering more efficient and eco-friendly alternatives (M. Abaszadeh, M. Seifi, 2014).
Safety And Hazards
properties
IUPAC Name |
1-(4-chloropyridin-2-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-1-4-11-7(5-6)8(10)2-3-8/h1,4-5H,2-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFRKZNUNCLZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276777 | |
Record name | 1-(4-Chloro-2-pyridinyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloropyridin-2-YL)cyclopropan-1-amine | |
CAS RN |
1060808-97-0 | |
Record name | 1-(4-Chloro-2-pyridinyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060808-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-2-pyridinyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601276777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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